Cas no 1803580-92-8 (9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride)
![9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride structure](https://ja.kuujia.com/scimg/cas/1803580-92-8x500.png)
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride 化学的及び物理的性質
名前と識別子
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- 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
- EN300-189983
- 1803580-92-8
- 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
- 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indolehydrochloride
- 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
-
- インチ: 1S/C12H13FN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H
- InChIKey: GSDYQROUQNIKFM-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC2=C(C=1)C1CNCCCC=1N2
計算された属性
- せいみつぶんしりょう: 240.0829543g/mol
- どういたいしつりょう: 240.0829543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 234
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189983-0.1g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 0.1g |
$326.0 | 2023-09-18 | |
Enamine | EN300-189983-2.5g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 2.5g |
$1848.0 | 2023-09-18 | |
Enamine | EN300-189983-10g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 10g |
$4052.0 | 2023-09-18 | |
Enamine | EN300-189983-5g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 5g |
$2732.0 | 2023-09-18 | |
Enamine | EN300-189983-0.5g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 0.5g |
$735.0 | 2023-09-18 | |
Enamine | EN300-189983-5.0g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 5g |
$2732.0 | 2023-05-24 | |
Enamine | EN300-189983-1.0g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 1g |
$943.0 | 2023-05-24 | |
Enamine | EN300-189983-0.05g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 0.05g |
$218.0 | 2023-09-18 | |
1PlusChem | 1P01BGQ4-500mg |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 500mg |
$971.00 | 2024-06-18 | |
1PlusChem | 1P01BGQ4-1g |
9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |
1803580-92-8 | 95% | 1g |
$1228.00 | 2024-06-18 |
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochlorideに関する追加情報
Introduction to 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride (CAS No. 1803580-92-8)
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride (CAS No. 1803580-92-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features and potential biological activities. The introduction of a fluoro group at the 9-position and the presence of a hydrochloride salt form contribute to its distinct chemical and pharmacological properties.
The molecular structure of 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride consists of a fused azepine and indole ring system. The azepine ring is a seven-membered nitrogen-containing heterocycle, while the indole ring is a bicyclic aromatic compound with a nitrogen atom in the five-membered ring. The fluoro substitution at the 9-position enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design and development.
Recent studies have highlighted the potential therapeutic applications of 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride. One notable area of research is its activity as a serotonin receptor modulator. Serotonin receptors play a pivotal role in various physiological processes and are implicated in several neurological and psychiatric disorders. Preclinical studies have shown that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2A subtype. This selective binding profile suggests its potential use in treating conditions such as depression, anxiety disorders, and schizophrenia.
In addition to its serotonin receptor modulating properties, 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity makes it a promising candidate for developing new treatments for inflammatory conditions.
The pharmacokinetic properties of 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride have been extensively studied to evaluate its suitability as a therapeutic agent. In vitro and in vivo experiments have shown that it has favorable absorption and distribution characteristics. The compound exhibits good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It also demonstrates good brain penetration due to its lipophilic nature and small molecular size.
The safety profile of 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride has been assessed through various toxicological studies. These studies have indicated that it has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride (CAS No. 1803580-92-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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